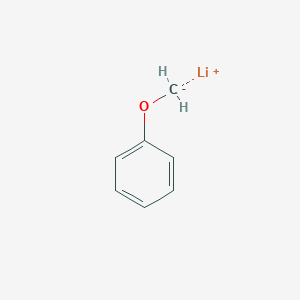![molecular formula C21H20N2O4 B14427405 1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 79413-03-9](/img/structure/B14427405.png)
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is characterized by the presence of oxirane (epoxide) groups and an imidazolidine-2,4-dione core, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione derivatives with epoxide-containing reagents. One common method includes the deprotonation of imidazole using sodium hydride in tetrahydrofuran, followed by alkylation with an epoxide-containing compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable and reproducible synthesis routes, utilizing inexpensive reagents and efficient reaction conditions. The process may include continuous flow reactors to enhance the yield and purity of the product while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include diols, alcohols, and substituted imidazolidine derivatives, which can be further utilized in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in bioconjugation and labeling studies.
Industry: The compound is utilized in the production of epoxy resins, adhesives, and coatings due to its excellent mechanical and chemical properties
Wirkmechanismus
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-5,5-dip
Eigenschaften
CAS-Nummer |
79413-03-9 |
|---|---|
Molekularformel |
C21H20N2O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
1,3-bis(oxiran-2-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O4/c24-19-21(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23(12-18-14-27-18)20(25)22(19)11-17-13-26-17/h1-10,17-18H,11-14H2 |
InChI-Schlüssel |
UUMYJAHSGDZDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CN2C(=O)C(N(C2=O)CC3CO3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


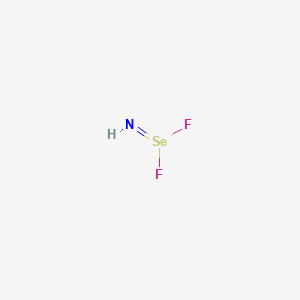

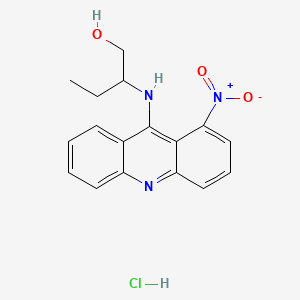

![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
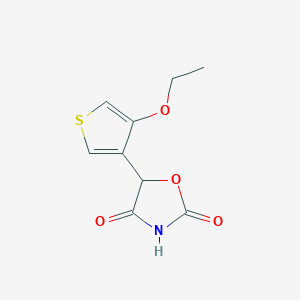
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
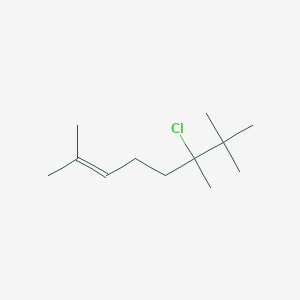
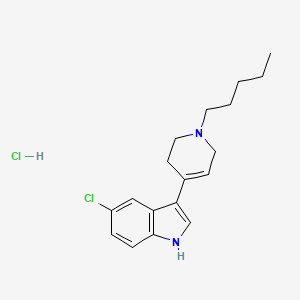
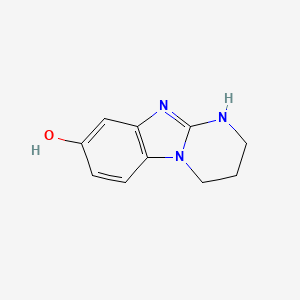
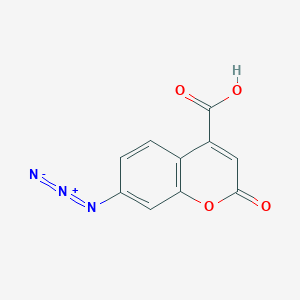
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

